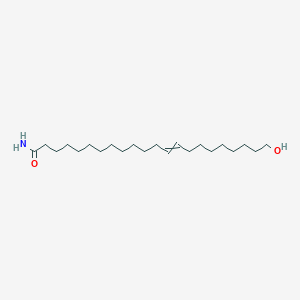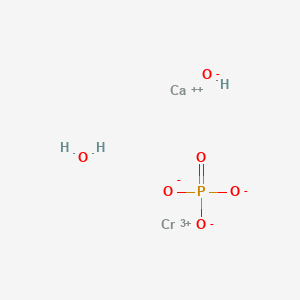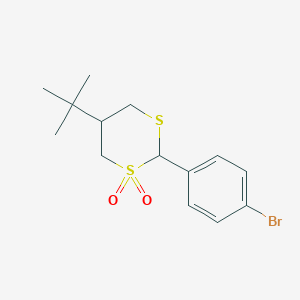
2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione: is an organic compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are often used as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione typically involves the reaction of 4-bromobenzaldehyde with tert-butylthiol in the presence of a base, followed by cyclization to form the dithiane ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of sulfur-containing heterocycles on biological systems
Medicine: The compound’s ability to undergo various chemical reactions makes it a valuable tool in medicinal chemistry. It can be used to synthesize new drug candidates with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.
1-Boc-4-AP: A compound used as an intermediate in the synthesis of fentanyl and related derivatives.
Thiazole derivatives: Compounds containing a thiazole ring, which have diverse biological activities.
Uniqueness: 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione is unique due to its dithiane ring structure and the presence of both bromophenyl and tert-butyl groups. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
144525-78-0 |
|---|---|
Formule moléculaire |
C14H19BrO2S2 |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-5-tert-butyl-1,3-dithiane 1,1-dioxide |
InChI |
InChI=1S/C14H19BrO2S2/c1-14(2,3)11-8-18-13(19(16,17)9-11)10-4-6-12(15)7-5-10/h4-7,11,13H,8-9H2,1-3H3 |
Clé InChI |
IJKRHHHEKXKPNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CSC(S(=O)(=O)C1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


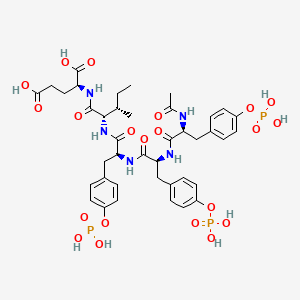
![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
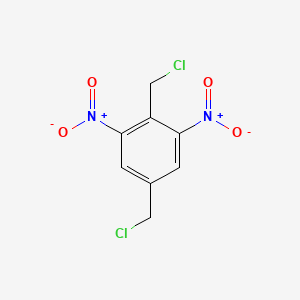

![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
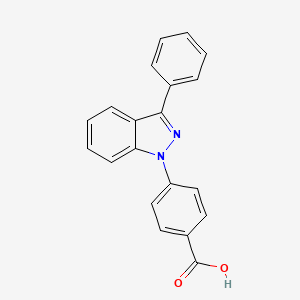
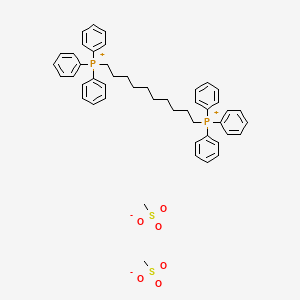
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)


